Cas no 2091330-52-6 (2,2-difluoro-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-one)

2,2-difluoro-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- EN300-1974061
- 2091330-52-6
- 2,2-difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
- 2,2-Difluoro-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethanone
- 2,2-difluoro-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-one
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- Inchi: 1S/C9H4F6O/c10-6-4(7(16)8(11)12)2-1-3-5(6)9(13,14)15/h1-3,8H
- InChI Key: WSQMVBUIFORVTP-UHFFFAOYSA-N
- SMILES: FC1C(C(C(F)F)=O)=CC=CC=1C(F)(F)F
Computed Properties
- Exact Mass: 242.01663372g/mol
- Monoisotopic Mass: 242.01663372g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 17.1Ų
2,2-difluoro-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1974061-0.5g |
2,2-difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
2091330-52-6 | 0.5g |
$1084.0 | 2023-09-16 | ||
Enamine | EN300-1974061-10.0g |
2,2-difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
2091330-52-6 | 10g |
$4176.0 | 2023-06-01 | ||
Enamine | EN300-1974061-5.0g |
2,2-difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
2091330-52-6 | 5g |
$2816.0 | 2023-06-01 | ||
Enamine | EN300-1974061-2.5g |
2,2-difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
2091330-52-6 | 2.5g |
$2211.0 | 2023-09-16 | ||
Enamine | EN300-1974061-5g |
2,2-difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
2091330-52-6 | 5g |
$3273.0 | 2023-09-16 | ||
Enamine | EN300-1974061-0.05g |
2,2-difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
2091330-52-6 | 0.05g |
$948.0 | 2023-09-16 | ||
Enamine | EN300-1974061-1.0g |
2,2-difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
2091330-52-6 | 1g |
$971.0 | 2023-06-01 | ||
Enamine | EN300-1974061-0.1g |
2,2-difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
2091330-52-6 | 0.1g |
$993.0 | 2023-09-16 | ||
Enamine | EN300-1974061-10g |
2,2-difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
2091330-52-6 | 10g |
$4852.0 | 2023-09-16 | ||
Enamine | EN300-1974061-0.25g |
2,2-difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
2091330-52-6 | 0.25g |
$1038.0 | 2023-09-16 |
2,2-difluoro-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-one Related Literature
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Additional information on 2,2-difluoro-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-one
Introduction to 2,2-difluoro-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one (CAS No. 2091330-52-6)
2,2-difluoro-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one, identified by its CAS number 2091330-52-6, is a fluorinated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and electronic properties. This compound belongs to the class of heterocyclic ketones, characterized by the presence of fluorine atoms at strategic positions, which impart distinct reactivity and functionality. The molecular structure of this compound consists of a central benzene ring substituted with fluorine and trifluoromethyl groups, further functionalized with an aliphatic ketone moiety. Such structural features make it a promising candidate for various applications, including drug development and advanced material synthesis.
The significance of fluorinated compounds in medicinal chemistry cannot be overstated. Fluorine atoms are known to enhance the metabolic stability, lipophilicity, and binding affinity of drug molecules. In particular, the trifluoromethyl group (-CF₃) is widely recognized for its ability to improve pharmacokinetic profiles, while the difluoro substitution at the alpha-carbon of the ketone can influence electronic distribution and reactivity. The specific arrangement of these fluorine atoms in 2,2-difluoro-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one contributes to its potential utility as an intermediate in synthesizing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of how fluorine substitution affects the biological activity of molecules. Studies have demonstrated that the presence of multiple fluorine atoms can modulate enzyme interactions, receptor binding, and metabolic pathways. For instance, computational studies on similar fluorinated aromatic ketones have revealed that the electron-withdrawing nature of fluorine atoms can enhance the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack. This property is particularly valuable in designing synthetic routes for complex pharmaceutical intermediates.
The pharmaceutical industry has been actively exploring fluorinated compounds for their potential as drug candidates. The difluoro and trifluoromethyl groups are frequently incorporated into active pharmaceutical ingredients (APIs) due to their ability to improve pharmacological properties such as bioavailability and resistance to degradation. For example, recent patents have described the use of analogous structures in developing antiviral and anticancer agents. The compound in question, 2,2-difluoro-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one, shares structural motifs with several known pharmacophores, suggesting its potential as a building block for next-generation therapeutics.
In materials science, fluorinated compounds are valued for their unique physicochemical properties. The incorporation of fluorine atoms into organic molecules often leads to enhanced thermal stability, chemical resistance, and optical characteristics. This has led to applications in advanced polymers, liquid crystals, and organic electronics. The electron-deficient nature of fluoroaromatic systems makes them particularly useful in designing materials with specific electronic properties. For instance, derivatives of 2,2-difluoro-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one could be explored as precursors for high-performance organic semiconductors or luminescent materials.
The synthesis of this compound involves multi-step organic reactions that highlight the versatility of modern synthetic methodologies. Key steps include Friedel-Crafts acylation followed by selective fluorination at both alpha and aromatic positions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective functionalization. These synthetic strategies not only showcase the ingenuity of organic chemists but also underscore the importance of transition metal catalysis in modern drug discovery.
Electrochemical methods have also been explored as alternative routes to synthesize fluorinated intermediates like 2,2-difluoro-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one. Electrochemical fluorination offers a sustainable approach by minimizing waste generation compared to traditional chemical fluorination methods. Recent reports indicate that electrochemical processes can achieve high yields with improved selectivity under mild conditions. This aligns with global efforts toward green chemistry principles and sustainable manufacturing practices.
The biological activity of this compound remains an area of active investigation. Preliminary studies suggest that it may exhibit interactions with certain enzymes or receptors due to its structural resemblance to known bioactive molecules. However, further experimental validation is necessary to elucidate its exact mechanism of action. High-throughput screening (HTS) campaigns could accelerate the discovery process by rapidly assessing large libraries for potential biological activity.
The role of spectroscopic techniques in characterizing CAS No 2091330-52-6 cannot be overstated. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about molecular connectivity and dynamics, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. X-ray crystallography offers high-resolution structural insights when single crystals are obtained. These analytical methods are essential for ensuring the purity and identity of synthetic intermediates before proceeding to biological evaluation.
The impact of computational modeling on understanding fluoroaromatic systems is profound. Quantum mechanical calculations can predict energy levels, electronic distributions, and reaction pathways with remarkable accuracy. These predictions guide experimentalists in optimizing synthetic routes and designing derivatives with enhanced properties. Molecular dynamics simulations further provide insights into conformational changes and intermolecular interactions under physiological conditions.
The future prospects for CAS No 2091330-52-6 are promising given its versatile structural features and potential applications across multiple disciplines. Continued research into its biological activity may uncover novel therapeutic uses or material properties that were previously unexplored. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into commercial products that address unmet needs in medicine or technology.
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